Patent-Scoped PCNA Modulator with Restricted Commercial Availability: Selection Over Open-Access Analogs
The target compound falls within the claims of US Patent Application US20140288077A1, which describes substituted 4‑phenoxyphenol analogs as inhibitors of proliferating cell nuclear antigen (PCNA) [1]. Unlike unsubstituted or open‑access 4‑phenoxyphenol derivatives that lack patent encumbrance, procuring this compound requires verification of patent status and potential licensing, which directly impacts procurement feasibility and timeline. ChemicalBook explicitly notes that sale of this CAS number is prohibited due to patent restrictions . In contrast, closely related analogs such as 5‑methoxy‑2‑{[(4‑phenoxyphenyl)amino]methyl}phenol (CAS 763130‑57‑0) and (4‑phenoxyanilino)methylcyanide are not subject to the same patent estate and are available from non‑exclusive vendors.
| Evidence Dimension | Patent protection status and commercial availability |
|---|---|
| Target Compound Data | Subject to US20140288077A1 patent claims; sale prohibited per ChemicalBook . |
| Comparator Or Baseline | 5‑Methoxy‑2‑{[(4‑phenoxyphenyl)amino]methyl}phenol (CAS 763130‑57‑0): No equivalent patent restriction; available from CymitQuimica . (4‑Phenoxyanilino)methylcyanide: Openly offered by multiple suppliers . |
| Quantified Difference | Exclusive patent coverage vs. open access. |
| Conditions | Legal/commercial availability assessment. |
Why This Matters
For pharmaceutical research or industrial applications, selecting an open‑access analog avoids IP complications, but if PCNA target engagement is specifically required, only the patent‑scoped compound may possess the verified activity profile.
- [1] Fujii, N., Actis, M., Punchihewa, C., Connelly, M., & Wu, S. (2014). SUBSTITUTED 4-PHENOXYPHENOL ANALOGS AS MODULATORS OF PROLIFERATING CELL NUCLEAR ANTIGEN ACTIVITY. US Patent Application US20140288077A1. View Source
